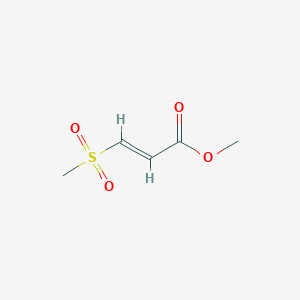

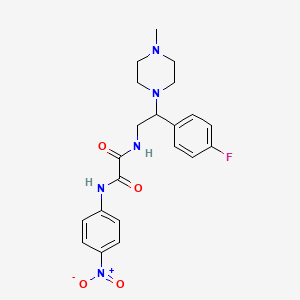

![molecular formula C9H10N4O4 B2598467 2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol CAS No. 333433-95-7](/img/structure/B2598467.png)

2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

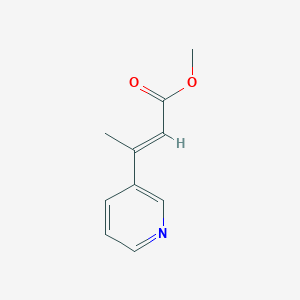

2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is a chemical compound known for its fluorescent properties. It is often used as a molecular probe in various scientific research applications due to its ability to emit light upon excitation. This compound is part of the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring.

Wirkmechanismus

Target of Action

Similar compounds have been used as fluorescent probes to monitor glucose uptake in cells . This suggests that the compound may interact with glucose transporters or other components involved in glucose metabolism.

Mode of Action

It’s known that similar compounds are used as fluorescent probes to monitor glucose uptake in cells . This suggests that the compound might interact with its targets and cause changes that can be detected using fluorescence microscopy or flow cytometry.

Biochemical Pathways

Given its potential role in monitoring glucose uptake, it may be involved in the glycolysis pathway or other glucose metabolism pathways .

Result of Action

Similar compounds are used to monitor glucose uptake in cells , suggesting that it may affect cellular glucose levels and metabolism.

Action Environment

It’s known that similar compounds are sensitive to the environment, showing maximum excitation and emission wavelengths at specific conditions .

Biochemische Analyse

Biochemical Properties

The compound 2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is known to interact with various enzymes and proteins .

Cellular Effects

In terms of cellular effects, this compound has been observed to influence cell function . It has been suggested that it may impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol typically involves the nitration of a benzoxadiazole precursor followed by a methylation reaction. The general steps are as follows:

Nitration: The benzoxadiazole precursor is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This introduces a nitro group at the desired position on the benzoxadiazole ring.

Methylation: The nitrated benzoxadiazole is then reacted with methylamine under controlled conditions to introduce the methylamino group.

Ethanol Addition: Finally, the compound is reacted with ethanol to form the this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Reduction: The major product of the reduction reaction is 2-[Methyl(4-amino-2,1,3-benzoxadiazol-5-yl)amino]ethanol.

Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Wissenschaftliche Forschungsanwendungen

2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is widely used in scientific research due to its fluorescent properties. Some of its applications include:

Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.

Biology: Employed in cellular imaging to track the movement and localization of biomolecules.

Medicine: Utilized in diagnostic assays to detect specific biomolecules or pathogens.

Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-[Methyl(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethanol: Similar in structure but with the nitro group at a different position.

2-[Methyl(4-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanol: Another positional isomer with different fluorescent properties.

Uniqueness

2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol is unique due to its specific position of the nitro group, which affects its fluorescent properties and makes it suitable for certain applications where other isomers may not be as effective.

Eigenschaften

IUPAC Name |

2-[methyl-(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O4/c1-12(4-5-14)7-3-2-6-8(11-17-10-6)9(7)13(15)16/h2-3,14H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEQSHDWXLQAJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C1=C(C2=NON=C2C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

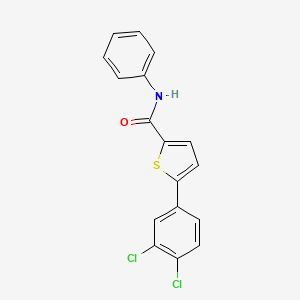

![N-{1-[4-(2-chloroacetyl)phenyl]ethyl}acetamide](/img/structure/B2598385.png)

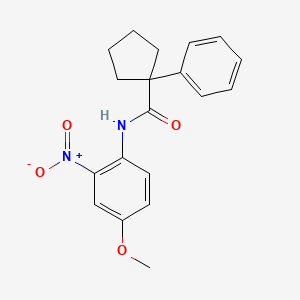

![N-(4-butylphenyl)-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B2598391.png)

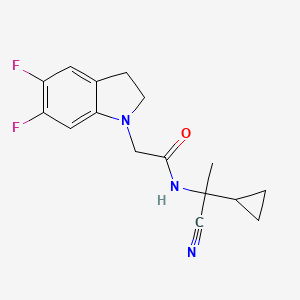

![methyl 4-(7-(2,5-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzoate](/img/structure/B2598394.png)

![N-[2-(4-ethoxyphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B2598400.png)

![5-(2-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2598405.png)